molecular formula C25H19F2N3O B2392190 3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866341-41-5

3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2392190
CAS No.: 866341-41-5
M. Wt: 415.444
InChI Key: ULOYKOAHININBP-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrazoloquinoline core substituted with ethoxyphenyl and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinoline core, followed by the introduction of the ethoxyphenyl and fluorobenzyl substituents. Common reagents used in these reactions include various fluorinating agents, ethoxyphenyl derivatives, and benzyl halides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and maintain consistent quality. Additionally, purification methods like recrystallization and chromatography are crucial to obtaining the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using reagents such as sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; often requires a catalyst and controlled temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of ethoxyphenyl and fluorobenzyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O/c1-2-31-19-10-7-16(8-11-19)24-21-15-30(14-17-5-3-4-6-22(17)27)23-12-9-18(26)13-20(23)25(21)29-28-24/h3-13,15H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOYKOAHININBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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